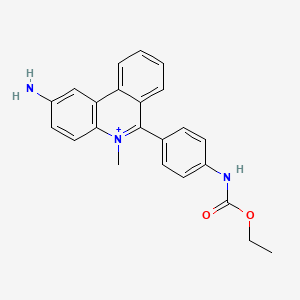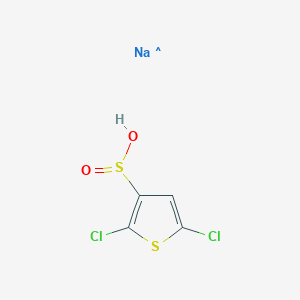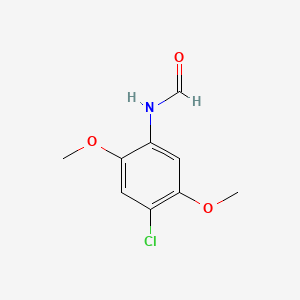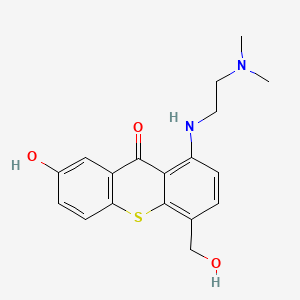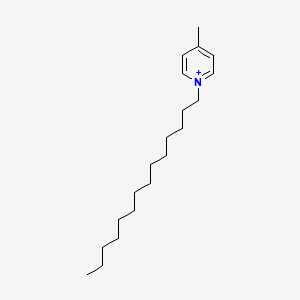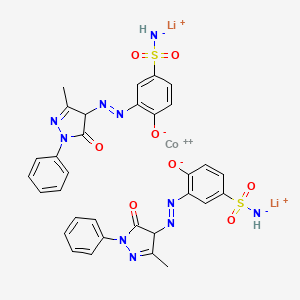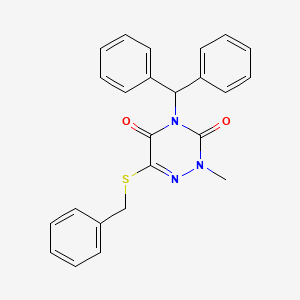
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is a complex organic compound that features a phosphinocarboxylic acid core with tert-butyloxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester typically involves the reaction of phosphinocarboxylic acid derivatives with tert-butyloxymethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for precise control over reaction parameters, leading to more efficient and scalable production . The use of flow microreactors also enhances the safety and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The tert-butyloxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinocarboxylic acid derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butyloxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phosphinocarboxylic acid core can undergo various transformations, facilitating its use in different chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyloxycarbonyl-protected amino acids: These compounds share the tert-butyloxymethoxy group and are used in peptide synthesis.
Phosphinocarboxylic acid derivatives: Similar core structure but with different substituents, leading to varied reactivity and applications.
Uniqueness
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
157977-95-2 |
|---|---|
Molecular Formula |
C14H25O9P |
Molecular Weight |
368.32 g/mol |
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy(methoxycarbonyl)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H25O9P/c1-13(2,3)10(15)20-8-22-24(18,12(17)19-7)23-9-21-11(16)14(4,5)6/h8-9H2,1-7H3 |
InChI Key |
LBYUETVDVFUNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




